molecular formula C4H5N3O2 B2447249 4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 339020-82-5

4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2447249
CAS No.: 339020-82-5
M. Wt: 127.103
InChI Key: RLXHXUDAFOAABE-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-(Hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is a chemical compound based on the 4,5-dihydro-1H-pyrazol-5-one scaffold, a core structure recognized for its significant versatility and broad application potential in medicinal chemistry and chemical synthesis . This compound features a reactive oxime functional group (-CH=N-OH) attached to the pyrazoline ring, making it a valuable building block for the development of more complex molecules. The primary research value of this compound lies in its role as a key intermediate for the synthesis of novel biologically active molecules. The 4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold is an indispensable core in the development of therapeutic agents, and its inhibitory potential can be significantly altered by modifying its substituents . Furthermore, the presence of the oxime group is of particular interest in coordination chemistry, as this functionality can act as a donor group, enabling the compound to serve as a precursor for the synthesis of polynucleating ligands and metal complexes . This product is provided For Research Use Only. It is intended for use in laboratory research and development, such as in analytical method development, method validation, and quality control applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4-3(2-6-9)1-5-7-4/h1-3,9H,(H,7,8)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXHXUDAFOAABE-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=O)C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a hydrazine derivative, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Research

  • Building Block : It serves as a crucial building block in the synthesis of more complex molecules.
  • Reactivity Studies : The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biological Applications

  • Drug Discovery : The compound shows potential as a candidate for drug development due to its ability to modulate enzyme and receptor functions through hydrogen bonding interactions with biological molecules .
  • Antiviral Activity : Similar pyrazolone derivatives have been studied for their inhibitory effects on human dihydroorotate dehydrogenase (DHODH), which is crucial in the replication of certain viruses .

Medical Applications

  • Therapeutic Potential : Research indicates that compounds with similar structures may exhibit therapeutic effects against various diseases, including cancer and viral infections .
  • Antioxidant Properties : The compound's ability to act as an antioxidant can be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antiviral Activity

A study demonstrated that certain pyrazolone derivatives effectively inhibited DHODH, leading to reduced measles virus replication. This highlights the potential of compounds like 4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one in developing antiviral therapeutics .

Case Study 2: Antioxidant Effects

Research into related compounds has shown that they possess significant antioxidant properties. This suggests that this compound could be explored for its protective effects against oxidative damage in cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4,5-Dihydro-1H-pyrazol-5-oneLacks hydroxyimino groupDifferent reactivity profile
4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-oneContains methoxyiminoIncreased stability
4-[(1E)-(ethoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-oneContains ethoxyiminoVariations in reactivity

The presence of different substituents significantly impacts the chemical properties and applications of these compounds. The hydroxyimino group in this compound contributes to its unique reactivity compared to its analogs.

Mechanism of Action

The mechanism of action of 4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazolone ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • 4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-3-one

Uniqueness

4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Biological Activity

4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one, also known by its CAS number 339020-82-5, is a compound characterized by a unique structure that includes a hydroxyimino group attached to a pyrazolone ring. This compound has garnered interest in the scientific community due to its potential biological activities, which could pave the way for therapeutic applications.

The synthesis of this compound typically involves the condensation of an aldehyde with a hydrazine derivative followed by cyclization. Various reaction conditions, including acidic or basic catalysts, are employed to facilitate the formation of this compound. The chemical structure is crucial for its biological activity, as it allows for interactions with various molecular targets within biological systems .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes through hydrogen bonding and other molecular interactions. The hydroxyimino group can participate in hydrogen bonding with biological macromolecules, while the pyrazolone ring may modulate enzyme and receptor functions .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 60 nM to over 500 nM against different cancer types, suggesting that this compound may possess similar properties .

CompoundCancer TypeIC50 (nM)
4aBreast580
4bLiver428
4cGastric60

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations significantly lower than standard anti-inflammatory drugs . Additionally, some studies have highlighted antimicrobial activities against bacterial strains, indicating a broad spectrum of biological activities.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines using the Brine-Shrimp Lethality Assay. The findings indicated that specific derivatives showed promising cytotoxic profiles compared to standard chemotherapeutics .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The results revealed that certain compounds could significantly reduce inflammation markers in vitro, suggesting their potential utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazines with 1,3-diketones under acidic or basic conditions. For example, refluxing a hydrazine derivative with a diketone in ethanol for 2–4 hours yields the pyrazolone core. Functionalization of the hydroxyimino group is achieved via condensation reactions with aldehydes or ketones under mild acidic conditions. Characterization often employs NMR (¹H/¹³C) and IR spectroscopy to confirm tautomeric forms and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the E-configuration of the hydroxyimino group and resolving tautomeric equilibria (e.g., keto-enol forms). Deuterated DMSO or CDCl₃ is preferred for solubility .
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL) resolves molecular geometry and hydrogen-bonding networks. Anisotropic displacement parameters are refined to validate thermal motion .
  • IR Spectroscopy : Confirms the presence of C=O (1650–1700 cm⁻¹) and N–O (930–980 cm⁻¹) stretches .

Q. What are common functionalization strategies for the pyrazol-5-one ring?

  • Methodological Answer : Electrophilic substitution at the 3-position is common using halogenation or nitration. The hydroxyimino group can undergo nucleophilic addition with Grignard reagents or form hydrazones via condensation. Substituent effects on reactivity are studied using Hammett plots or DFT calculations .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when synthesizing derivatives of this compound?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly in crowded aromatic regions.
  • Dynamic NMR : Probe tautomerism by variable-temperature experiments in DMSO-d₆.
  • Cross-Validation : Compare with X-ray data (e.g., bond lengths from SHELXL refinement) to confirm dominant tautomers .

Q. What challenges arise in crystallographic refinement of this compound and its derivatives?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL’s PART and SUMP instructions to model disordered hydroxyimino or phenyl groups.
  • Hydrogen Bonding : Validate using PLATON’s ADDSYM to detect missed symmetry.
  • Validation Tools : Employ checkCIF for outlier analysis (e.g., high R-values for twinned crystals) .

Q. How to design experiments to study the tautomerism of the hydroxyimino group?

  • Methodological Answer :
  • Solvent Screening : Compare tautomeric ratios in polar (DMSO) vs. nonpolar (toluene) solvents via ¹H NMR.
  • Computational Modeling : Use Gaussian or ORCA to calculate relative energies of tautomers at the B3LYP/6-311+G(d,p) level.
  • X-ray Crystallography : Resolve tautomeric forms in the solid state; compare with solution data .

Q. How to address contradictions in biological activity data across different derivatives?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Introduce substituents systematically (e.g., electron-withdrawing groups at the 4-position) and assay against target enzymes.
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation as a confounding factor.
  • Crystallographic Docking : Perform molecular docking (AutoDock Vina) to correlate activity with binding modes .

Key Considerations

  • Software Tools : SHELX (structure refinement), ORTEP (graphics), PLATON (validation) .
  • Advanced Methods : Combine experimental data (X-ray, NMR) with DFT calculations for robust mechanistic insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.